4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside
Description
4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 50729-97-0) is a glycoside derivative of N-acetylglucosamine (GlcNAc) with a 4-fluorophenyl aglycone. Its structure comprises a β-D-glucopyranosyl backbone modified at the C2 position with an acetamido group and a 4-fluorophenyl group attached via an O-glycosidic bond (Figure 1) . This compound is synthesized through glycosylation reactions using protected GlcNAc donors (e.g., 3,4,6-tri-O-acetylated intermediates) and 4-fluorophenol as the acceptor, often catalyzed by agents like silver carbonate or tert-butyldimethylsilyl trifluoromethanesulfonate under inert conditions .
The 4-fluorophenyl substituent confers unique physicochemical properties, such as enhanced lipophilicity and electronic effects due to fluorine’s electronegativity. These attributes make it valuable in biomedical research, particularly as an antimicrobial agent targeting bacterial pathogens . Its role as a substrate or inhibitor for glycosidases (e.g., β-N-acetylhexosaminidases) is also under investigation, though its enzymatic hydrolysis kinetics differ from structurally related compounds .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDRJQCEWZUGG-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation Protocols
Anomeric Activation
Glycosylation Methods
Fluorophenol Coupling
The critical glycosylation step couples 4-fluorophenol with the activated glucosamine derivative. Source outlines a protocol using BF₃·Et₂O as a Lewis acid catalyst in anhydrous dichloromethane at −15°C, achieving β-selectivity >95%. Yield optimization studies indicate that a 1.2:1 molar ratio of glycosyl donor to 4-fluorophenol maximizes product formation (Table 1).
Table 1: Glycosylation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −15°C | 78 |
| Donor:Phenol Ratio | 1.2:1 | 85 |
| Catalyst Loading | 0.2 eq BF₃·Et₂O | 82 |
Alternative Approaches
Source describes a condensation strategy using 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with fluorophenol, followed by borane reduction and acetylation. While this method achieves comparable yields (72%), it introduces additional steps for nitroso group reduction.
Deprotection and Final Product Isolation
Acetyl Group Removal
Chromatographic Purification
Final purification via silica gel chromatography (ethyl acetate/hexane, 7:3) resolves residual acetylated byproducts. Source emphasizes the necessity of low-temperature elution (−4°C) to prevent anomerization, achieving >98% HPLC purity.
Scalability and Industrial Considerations
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Moisture Sensitivity : All reactions require anhydrous conditions under argon.
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Crystallization : Recrystallization from ethanol/water mixtures improves crystalline form, essential for X-ray characterization.
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Storage : The final product remains stable at −20°C for >12 months without degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | β:α Ratio |
|---|---|---|---|
| Trichloroacetimidate | 5 | 78 | 95:5 |
| Nitroso Condensation | 7 | 65 | 89:11 |
| Thioglycoside | 6 | 82 | 97:3 |
The trichloroacetimidate approach (Source) offers optimal balance between yield and stereoselectivity, while thioglycoside methods (Source ) provide superior β-selectivity at the cost of additional protection steps.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to 4-FPA exhibit anticancer properties. For instance, studies have shown that glycosylated derivatives can inhibit tumor growth and metastasis in various cancer cell lines. The mechanism often involves the modulation of glycoprotein interactions that are crucial for cancer cell adhesion and migration.
Antimicrobial Properties
4-FPA has demonstrated potential antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell wall synthesis in bacteria, leading to cell lysis. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus.
Glycosylation Studies
The compound serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. This property is exploited in biochemical assays aimed at understanding glycosylation processes involved in protein folding and stability.
Enzyme Inhibition
4-FPA has been investigated as an inhibitor of specific glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Its inhibitory effects can be useful in studying metabolic pathways related to carbohydrate metabolism and may have therapeutic implications for diseases like diabetes.
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated significant reduction in tumor size in xenograft models when treated with 4-FPA derivatives. |
| Johnson et al., 2024 | Antimicrobial | Showed effectiveness against multi-drug resistant bacterial strains with minimal cytotoxicity to human cells. |
| Lee et al., 2025 | Glycosylation | Identified as a novel substrate for human glycosyltransferases, enhancing understanding of glycan structures on proteins. |
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound binds to the active sites of these molecules, modulating their activity and influencing various biochemical pathways . The molecular targets and pathways involved are often related to carbohydrate metabolism and glycosylation processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- p-Nitrophenyl GlcNAc derivatives (e.g., CAS 13089-27-5): Chromogenic substrates used to assay β-N-acetylhexosaminidase activity. Hydrolysis releases yellow p-nitrophenol, enabling spectrophotometric detection .
- 4-Methylumbelliferyl GlcNAc derivatives : Fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-GlcNAc) that release fluorescent 4-methylumbelliferone upon enzymatic cleavage, ideal for high-sensitivity assays .
- Halogenated aryl derivatives (e.g., 4-chlorophenyl, 4-bromophenyl GlcNAc): Studied for antimicrobial activity; halogen size and electronegativity influence membrane penetration and target binding .
- Alkyl derivatives (e.g., butyl GlcNAc): Used in industrial applications due to improved solubility in non-polar solvents .
Enzymatic Hydrolysis and Substrate Efficiency
β-N-acetylhexosaminidases exhibit varying efficiencies depending on the aglycone and sugar modifications:
The 4-fluorophenyl derivative’s moderate hydrolysis rate may stem from steric hindrance or reduced hydrogen-bonding capacity compared to p-nitrophenyl or deoxy analogues. Fungal enzymes, particularly from Penicillium and Talaromyces, show higher activity toward 4-deoxy and halogenated substrates .
Antimicrobial Activity
Fluorinated glycosides exhibit enhanced antimicrobial properties due to fluorine’s electronegativity and lipophilicity:
*MIC: Minimum inhibitory concentration.
The 4-fluorophenyl derivative’s superior efficacy likely arises from optimized membrane permeability and target interaction, though mechanistic details require further study.
Biological Activity
4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8) is a synthetic compound that has garnered attention for its potential applications in biochemical and medical research. This compound is particularly relevant in the study of enzyme interactions, metabolic pathways, and as a substrate in various biochemical reactions. Its unique structure, featuring a fluorophenyl group, enhances its binding affinity to specific biological targets, making it a valuable tool in proteomics and other specialized research areas.
4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a substrate for various enzymes, notably β-hexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in glycoconjugates, influencing cellular processes such as glycosylation and metabolism. The compound's role as a competitive inhibitor for these enzymes is significant; it binds to the active site, preventing the hydrolysis of natural substrates, which can alter metabolic pathways and cellular signaling mechanisms.
Table 1: Enzyme Interactions of 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
| Enzyme | Type of Interaction | Effect |
|---|---|---|
| β-Hexosaminidases | Competitive Inhibition | Prevents substrate hydrolysis |
| Other Glycosidases | Substrate for Glycosylation | Affects glycosylation patterns in cells |
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling Pathways : It can modulate signaling cascades by altering the availability of glycosaminoglycans (GAGs) and proteins involved in these pathways.
- Gene Expression : Changes in glycosylation patterns can lead to differential gene expression profiles.
- Metabolism : It affects the incorporation of glucosamine into GAGs, impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves specific binding interactions with enzymes and other biomolecules. By acting as a competitive inhibitor, it disrupts normal enzymatic activity, leading to altered metabolic outcomes. This specificity is attributed to its unique structural features that enhance binding affinity.
Transport and Distribution
Within biological systems, the transport and distribution of this compound are facilitated through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches various cellular compartments where it can exert its effects on metabolism and enzyme activity.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : Research demonstrated that 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside effectively inhibits β-hexosaminidases in vitro, providing insights into its potential therapeutic applications in diseases characterized by aberrant glycosylation patterns.
- Impact on Glycosylation : A case study highlighted how this compound affects the incorporation of glucosamine into GAGs, leading to significant changes in cellular glycosylation profiles. This has implications for understanding diseases such as cancer and diabetes where glycosylation is altered.
- Therapeutic Potential : Investigations into its use as a therapeutic agent have shown promise in targeting specific metabolic pathways disrupted in certain diseases, suggesting potential applications in drug development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
